![molecular formula C8H6N2O3S B034353 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-carbonsäure CAS No. 101667-97-4](/img/structure/B34353.png)

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-carbonsäure

Übersicht

Beschreibung

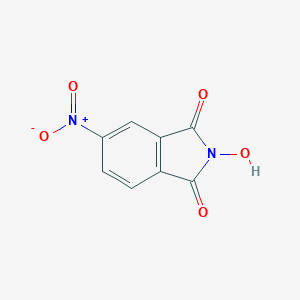

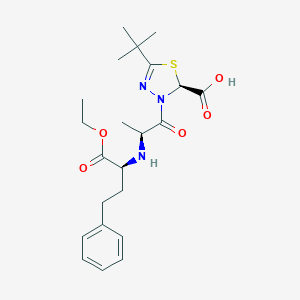

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (MOTPA) is an organic compound that is structurally related to the thienopyrimidine family of compounds. It is an important building block in organic synthesis and has been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

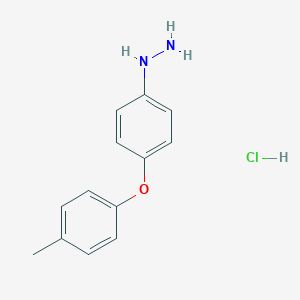

Diese Verbindung wurde auf ihr Potenzial zur Bekämpfung mikrobieller Infektionen untersucht. Sie dient als Vorstufe bei der Synthese von Derivaten, die antimikrobielle Eigenschaften aufweisen . Die Wechselwirkung dieser Verbindung mit substituierten Benzylaminen wurde als optimales Verfahren zur Herstellung von Zielverbindungen mit antimikrobieller Aktivität identifiziert.

Antitumor-Eigenschaften

Derivate von Thieno[2,3-d]pyrimidin, zu denen auch die 5-Methyl-4-oxo-Variante gehört, haben sich als vielversprechend bei der Hemmung des Tumorwachstums erwiesen. Diese Verbindungen wurden an verschiedenen menschlichen Tumorzelllinien getestet, darunter Prostata-, Brust- und Darmkrebszellen, was auf ihr Potenzial als Antitumormittel hindeutet .

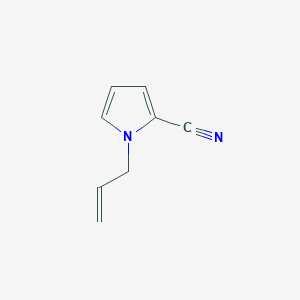

Antivirale Therapeutika

Die Struktur von 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-carbonsäure ermöglicht die Herstellung von Verbindungen mit signifikanter antiviraler Aktivität. Insbesondere Derivate, die fünf-gliedrige Heteroarylamine enthalten, haben eine Aktivität gegen Viren wie das Newcastle-Disease-Virus gezeigt, die mit bekannten antiviralen Medikamenten wie Ribavirin vergleichbar ist .

Chemischer Synthese-Baustein

Als Baustein in der chemischen Synthese wird diese Verbindung zur Konstruktion komplexerer Moleküle verwendet. Ihre feste Form und Stabilität bei Raumtemperatur machen sie zu einem wertvollen Ausgangsmaterial in der synthetischen organischen Chemie .

Materialwissenschaftliche Forschung

In der Materialwissenschaft können Derivate dieser Verbindung verwendet werden, um Oberflächeneigenschaften zu modifizieren und neue Materialien mit den gewünschten Eigenschaften zu schaffen. Ihre Molekülstruktur ermöglicht die Einführung verschiedener funktioneller Gruppen, was zur Entwicklung innovativer Materialien führen kann .

Lebenswissenschaftliche Forschung

In der lebenswissenschaftlichen Forschung kann diese Verbindung verwendet werden, um biologische Pfade und Prozesse zu untersuchen. Ihre Wechselwirkungen mit Enzymen und Rezeptoren können Einblicke in die molekularen Mechanismen von Krankheiten liefern und zur Entwicklung neuer Medikamente beitragen .

Chromatographie

Die Verbindung kann in der Chromatographie als Standard für die Methodenentwicklung und -validierung verwendet werden. Ihre einzigartigen chemischen Eigenschaften ermöglichen es ihr, als Referenzpunkt für die Trennung und Analyse ähnlicher Verbindungen zu dienen .

Wirkmechanismus

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been associated with antimicrobial activity , suggesting they may interact with pathways relevant to bacterial growth and proliferation.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects.

Eigenschaften

IUPAC Name |

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNGLBSDKJIAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328084 | |

| Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101667-97-4 | |

| Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the potential applications of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives in medicinal chemistry?

A1: Research suggests that derivatives of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exhibit promising antimicrobial activity. Specifically:

- Antibacterial activity: N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, synthesized via a 1,1’-carbonyldiimidazole promoted reaction with substituted benzyl amines, demonstrated good activity against Staphylococcus aureus and Bacillus subtilis strains. [] This activity was particularly pronounced in derivatives with no substituents or small substituents (methyl, methoxy) on the benzene ring. []

- Antifungal activity: 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one showed notable inhibitory activity against the fungus Candida albicans. []

Q2: How does the structure of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives influence their antimicrobial activity?

A2: Structure-activity relationship (SAR) studies highlight the importance of specific structural features:

- Benzyl Substituents: The presence and nature of substituents on the benzene ring of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides significantly impact antibacterial activity. Compounds with no substituents or small, para-substituted groups exhibited greater potency against S. aureus and B. subtilis. []

- Alkylation at Position 3: The introduction of a benzyl group at the 3-position of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one appears crucial for activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. The unsubstituted derivative was inactive against these bacterial strains. [] This suggests that substitution at this position might be essential for interaction with specific bacterial targets.

Q3: What computational chemistry approaches have been used to study 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?

A3: Molecular docking studies have been performed on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides to investigate their potential interaction with the bacterial enzyme TrmD from P. aeruginosa. [] Despite promising docking scores, conformational analysis revealed that these compounds might only partially inhibit TrmD, suggesting further structural optimization is necessary for stronger binding and improved efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)

![(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol](/img/structure/B34297.png)